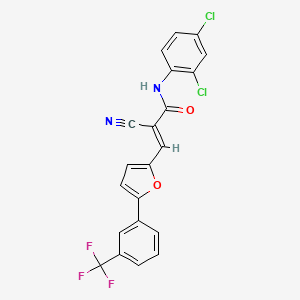

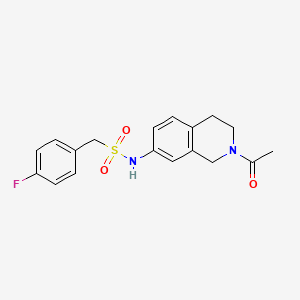

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C21H11Cl2F3N2O2 and its molecular weight is 451.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Organic Chemistry Synthesis and Biotransformation

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide and its derivatives are involved in green organic chemistry synthesis, showcasing their potential in creating environmentally friendly chemical processes. For instance, the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi offers a green synthesis approach. This process results in compounds with a unique CN-bearing stereogenic center, highlighting the role of these compounds in advancing green chemistry practices (Jimenez et al., 2019).

Synthesis and Structural Analysis

Research efforts have been directed toward the synthesis and structural analysis of derivatives of this compound, aiming at understanding their molecular configuration and potential applications in material science. For example, the preparation of substituted benzo[b]selenophenes and their structural confirmation via X-ray analysis demonstrates the versatility of these compounds in creating new materials with potentially useful properties (Arsenyan et al., 2013).

Photovoltaic and Sensitizing Applications

The derivatives of this compound have been investigated for their photovoltaic and sensitizing applications, particularly in the development of organic solar cells. The study of novel organic sensitizers for solar cell applications, where these compounds act as donors or acceptors, underscores their potential in enhancing the efficiency of solar energy conversion (Kim et al., 2006).

Antipathogenic Activity

Research into new thiourea derivatives, including those related to this compound, indicates significant antipathogenic activity. These studies reveal the potential of such compounds in developing novel antimicrobial agents capable of combating biofilm-forming bacteria, highlighting their biomedical applications (Limban et al., 2011).

Corrosion Inhibition

The application of acrylamide derivatives in corrosion inhibition showcases another facet of these compounds' utility. Research has demonstrated their effectiveness in protecting metals from corrosion in acidic environments, offering insights into their potential use in industrial maintenance and preservation strategies (Abu-Rayyan et al., 2022).

Properties

IUPAC Name |

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11Cl2F3N2O2/c22-15-4-6-18(17(23)10-15)28-20(29)13(11-27)9-16-5-7-19(30-16)12-2-1-3-14(8-12)21(24,25)26/h1-10H,(H,28,29)/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHKKIHBYIUCCO-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11Cl2F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2666955.png)

![2-[(4-methylphenyl)sulfonylamino]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2666962.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2666970.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2666973.png)

![{4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride](/img/structure/B2666974.png)